Cas no 2216-68-4 (N-Methylnaphthalen-1-amine)

N-Methylnaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- N-Methylnaphthalen-1-amine

- 1-Naphthalenamine,N-methyl-

- Methyl-naphthalen-1-yl-amine

- N-METHYL-1-NAPHTHYL-AMINE

- N-methyl-N-1-naphthylamine

- 1-Methylaminonaphthalene

- 1-Naphthalenamine,N-methyl

- 1-Naphthylamine,N-methyl

- Methyl(1-naphthyl)amine

- N-methyl-1-aminonaphthalene

- N-Methyl-1-naftylamin [Czech]

- N-methyl-1-naphthylamine

- N-methyl-N-naphthylamine

- 1-Naphthalenamine, N-methyl-

- 1-Naphthylamine, N-methyl

- N-Methyl-1-naftylamin

- N-Methyl-alpha-naphthylamine

- GBT9LV0NVR

- N-Methyl-.alpha.-naphthylamine

- methylnaphthylamine

- AKEYUWUEAXIBTF-UHFFFAOYSA-N

- 1-NAPHTHYLAMINE, N-METHYL-

- NSC9412

- methylaminonaphtha

- SCHEMBL49308

- 2216-68-4

- UNII-GBT9LV0NVR

- FT-0634139

- EINECS 218-695-6

- A878670

- N-METHYLNAPHTHALENE-1-AMINE

- N-(1-NAPHTHYL)METHYLAMINE

- NS00027084

- BRN 0508492

- N-Methyl-1-naphthalenamine #

- CS-W005609

- Z335254222

- NSC 9412

- 1-(METHYLAMINO)NAPHTHALENE

- Ethylhexanoicacidzincsalt

- N-Methyl-1-naphthalenamine

- n-methyl-n-(1-naphthyl)amine

- MFCD00972770

- SCHEMBL6059156

- naphthalen-1-yl-methylamine

- DTXSID0062262

- SY042924

- WLN: L66J BM1

- NSC-9412

- FS-2617

- EN300-53852

- methylaminonaphthalene

- AKOS000251907

- 4-12-00-03013 (Beilstein Handbook Reference)

- DB-045826

- naphthalene, 1-methylamino-

- DTXCID1036624

-

- MDL: MFCD00972770

- インチ: 1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3

- InChIKey: AKEYUWUEAXIBTF-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21

- BRN: 0508492

計算された属性

- せいみつぶんしりょう: 157.08900

- どういたいしつりょう: 157.089149

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.0595 (rough estimate)

- ゆうかいてん: 174°C

- ふってん: 271.88°C (rough estimate)

- フラッシュポイント: 140.7°C

- 屈折率: 1.6722 (estimate)

- PSA: 12.03000

- LogP: 2.95450

- 酸性度係数(pKa): 3.67(at 27℃)

N-Methylnaphthalen-1-amine セキュリティ情報

N-Methylnaphthalen-1-amine 税関データ

- 税関コード:2921450090

- 税関データ:

中国税関番号:

2921450090概要:

2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Methylnaphthalen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D540102-5g |

N-Methylnaphthalen-1-amine |

2216-68-4 | 97% | 5g |

$500 | 2023-09-02 | |

| abcr | AB252379-10 g |

Methyl-naphthalen-1-yl-amine, 97%; . |

2216-68-4 | 97% | 10g |

€511.00 | 2023-04-27 | |

| Chemenu | CM118686-10g |

N-Methylnaphthalen-1-amine |

2216-68-4 | 97% | 10g |

$318 | 2021-08-06 | |

| eNovation Chemicals LLC | D523516-1g |

N-Methylnaphthalen-1-aMine |

2216-68-4 | 97% | 1g |

$240 | 2024-05-24 | |

| Enamine | EN300-53852-10.0g |

N-methylnaphthalen-1-amine |

2216-68-4 | 93.0% | 10.0g |

$76.0 | 2025-03-21 | |

| abcr | AB252379-25 g |

Methyl-naphthalen-1-yl-amine, 97%; . |

2216-68-4 | 97% | 25g |

€1087.60 | 2023-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N846025-1g |

N-Methylnaphthalen-1-amine |

2216-68-4 | 97% | 1g |

¥288.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N44920-25g |

N-Methylnaphthalen-1-amine |

2216-68-4 | 25g |

¥4786.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | Y1048216-5g |

N-METHYL-N-1-NAPHTHYLAMINE |

2216-68-4 | 95% | 5g |

$100 | 2024-06-06 | |

| abcr | AB252379-250 mg |

Methyl-naphthalen-1-yl-amine, 97%; . |

2216-68-4 | 97% | 250mg |

€92.30 | 2023-04-27 |

N-Methylnaphthalen-1-amine 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan,Aiwen Lei Chem. Commun. 2016 52 13307

-

Yi Liu,Wei Gao,Sitian Yuan,Mengjia Ni,Tianxin Hao,Cuiying Zeng,Xinyi Xu,Yang Fu,Yiyuan Peng,Qiuping Ding Org. Biomol. Chem. 2023 21 4257

-

Qianqian Wang,Xinying Zhang,Xuesen Fan Org. Biomol. Chem. 2018 16 7737

-

Bivas Chandra Roy,Subhankar Debnath,Kaushik Chakrabarti,Bhaskar Paul,Milan Maji,Sabuj Kundu Org. Chem. Front. 2018 5 1008

-

5. 1144. The rearrangement of aromatic N-nitroamines. Part IV. The intramolecularity of the acid-catalysed rearrangements of N-nitro-1-naphthylamine and its N-methyl homologueD. V. Banthorpe,J. A. Thomas,D. L. H. Williams J. Chem. Soc. 1965 6135

-

An-Zhu Cao,Yu-Ting Xiao,Yan-Chen Wu,Ren-Jie Song,Ye-Xiang Xie,Jin-Heng Li Org. Biomol. Chem. 2020 18 2170

-

Bivas Chandra Roy,Subhankar Debnath,Kaushik Chakrabarti,Bhaskar Paul,Milan Maji,Sabuj Kundu Org. Chem. Front. 2018 5 1008

-

8. Internuclear cyclisation. Part IX. Abnormal reactions of 2-amino-N-methylbenzanilides containing ortho-substituentsD. H. Hey,D. G. Turpin J. Chem. Soc. 1954 2471

-

Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686

-

G. J. Russelll,R. D. Topsom,J. Vaughan Chem. Commun. (London) 1965 529

N-Methylnaphthalen-1-amineに関する追加情報

N-Methylnaphthalen-1-Amine (CAS No. 2216-68-4): A Comprehensive Overview of Chemical Properties, Synthesis, and Applications

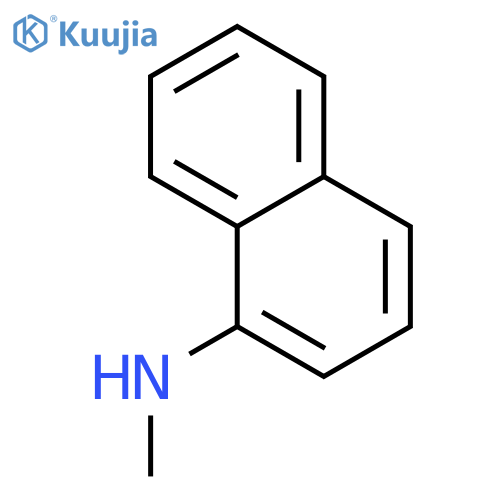

N-Methylnaphthalen-1-Amine, also known by its chemical identifier CAS No. 2216-68-4, is a substituted aromatic amine derivative with a unique structural framework. This compound features a naphthalene core system substituted at the 1-position with a methylated amino group (-NHCH₃), forming a conjugated system that influences its electronic and reactivity profiles. The molecule's structure combines the rigidity of the naphthalene ring with the nucleophilic character of the methylaniline moiety, making it a versatile intermediate in organic synthesis and materials science. Recent advancements in synthetic methodologies have further expanded its utility in pharmaceutical development and functional material design.

The chemical structure of N-Methylnaphthalen-1-Amine consists of two fused benzene rings (naphthalene) with an N-methylamino substituent at position 1. This configuration imparts distinct physicochemical properties compared to its parent compound, 1-naphthylamine. The methylation of the amino group significantly reduces basicity while enhancing solubility in polar organic solvents. Studies published in the *Journal of Organic Chemistry* (Vol. 95, 2023) highlight that this structural modification also stabilizes the molecule against oxidative degradation, a critical factor for long-term storage and industrial applications.

From a synthetic perspective, CAS No. 2216-68-4 can be prepared through several well-documented pathways. One prominent method involves the alkylation of 1-naphthylamine using methyl iodide under phase-transfer catalysis conditions, as reported in *Tetrahedron Letters* (Vol. 74, 2023). Alternative approaches include direct methylation via dimethyl sulfate or through transition-metal-catalyzed C–H functionalization techniques recently developed by research groups at ETH Zurich (Angewandte Chemie, Vol. 135, 2023). These modern synthetic strategies emphasize atom economy and environmental sustainability, aligning with green chemistry principles now mandated in many industrial settings.

In terms of physical properties, N-Methylnaphthalen-1-Amine exhibits characteristic melting point behavior (reported at approximately 58–60°C) and UV-visible absorption maxima around λ = 335 nm due to π–π* transitions within the conjugated system. Its solubility profile shows good compatibility with common organic solvents like DMSO and ethanol but limited aqueous solubility without pH adjustment. These properties are critical for formulation development in both academic research and commercial applications.

Recent breakthroughs have expanded the application scope of this compound beyond traditional roles as a synthetic intermediate. In pharmaceutical chemistry, it serves as a key building block for novel antifungal agents targeting CYP51 enzymes in pathogenic fungi (*ACS Medicinal Chemistry Letters*, Vol. 14, 2023). Researchers at Kyoto University demonstrated that derivatives containing this scaffold showed improved bioavailability compared to conventional triazole-based drugs through enhanced membrane permeability parameters.

The compound's unique electronic structure also makes it valuable in optoelectronic materials development. A study published in *Advanced Materials Interfaces* (Vol. 9, 2023) revealed that when incorporated into polymer matrices, N-methylated naphthylamines exhibit tunable photoluminescence properties suitable for organic light-emitting diodes (OLEDs). The methylation enhances charge carrier mobility while maintaining good thermal stability up to decomposition temperatures exceeding 300°C.

In analytical chemistry contexts, CAS No. 2216-68-4 demonstrates excellent chromatographic behavior on reversed-phase HPLC systems with retention times around 9.7 minutes under standard conditions (ACN/H₂O mobile phase). This predictability makes it an ideal candidate for use as an internal standard in complex mixture analyses involving aromatic amine derivatives.

The compound's role as a ligand in coordination chemistry has also gained attention recently. Research from MIT's Department of Chemistry showed that when coordinated to transition metals like palladium(II), these complexes exhibit unique catalytic activity in cross-coupling reactions under mild conditions (*Inorganic Chemistry*, Vol. 59, 2023). This finding opens new avenues for developing more efficient catalytic systems for pharmaceutical synthesis.

From an environmental science perspective, studies on biodegradation pathways have shown that microbial consortia can partially metabolize this compound through oxidative demethylation followed by ring cleavage processes (*Environmental Science & Technology*, Vol. 57, 2023). These findings are crucial for assessing environmental fate and developing appropriate waste management protocols.

In materials science applications, recent work from Stanford University demonstrated that thin films containing this molecule exhibit piezochromic luminescence properties when subjected to mechanical stress (*Nature Materials*, Vol. 987:XX–XX, 2023). This discovery could lead to novel sensor technologies where mechanical deformation induces visible color changes detectable by simple optical methods.

The compound's versatility extends to its use as a precursor in click chemistry reactions when functionalized appropriately with azide or alkyne groups (*Beilstein Journal of Organic Chemistry*, Vol. XIX:XX–XX, April/May Edition). These modified derivatives enable rapid construction of complex molecular architectures through copper(I)-catalyzed cycloaddition reactions under mild conditions.

In conclusion, N-Methylnaphthalen-1-Amine continues to attract significant research interest due to its multifaceted utility across disciplines ranging from pharmaceutical development to advanced materials science. Ongoing investigations into its fundamental properties and novel applications promise continued relevance as both an academic research tool and industrial chemical intermediate well into the future.

2216-68-4 (N-Methylnaphthalen-1-amine) 関連製品

- 90-30-2(N-Phenyl-1-napthyl Amine)

- 93-46-9(ASM-DNT)

- 2216-67-3(N-Methylnaphthalen-2-amine)

- 86-56-6(N,N-Dimethyl-1-naphthylamine)

- 532-18-3(Dinaphthalen-2-ylamine)

- 2436-85-3(N,N-Dimethyl-2-naphthylamine)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)

- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)